molecular formula C6H6BrNO B1453076 4-Bromo-5-methyl-3-hydroxypyridine CAS No. 1256804-57-5

4-Bromo-5-methyl-3-hydroxypyridine

Cat. No. B1453076
M. Wt: 188.02 g/mol
InChI Key: WEPTWFJAANTNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methyl-3-hydroxypyridine is a chemical compound with the empirical formula C5H4BrNO. It has a molecular weight of 174.00 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds, such as 3-bromo-5-hydroxypyridine, can be achieved by various routes, depending on the starting materials and reaction conditions. One common method involves the bromination of 3-hydroxypyridine with a brominating agent such as phosphorus tribromide or N-bromosuccinimide . Another method involves the decarboxylation of 5-bromopyridine-3-boric acid .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-methyl-3-hydroxypyridine can be represented by the SMILES string OC1=CN=CC=C1Br . The InChI key is YCVSFCXUHPVAFH-UHFFFAOYSA-N .


Chemical Reactions Analysis

The bromination of similar compounds, such as 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), is a key step in the synthesis of imidazolinones . The reaction is typically initiated by free radicals and has an activation energy of 37.02 kJ mol–1 .


Physical And Chemical Properties Analysis

4-Bromo-5-methyl-3-hydroxypyridine is a solid substance . It has a melting point of 134-136°C, a boiling point of 316.2±22.0 °C (Predicted), and a density of 1.788±0.06 g/cm3 (Predicted) .

Scientific Research Applications

1. Synthesis and Chemical Reactions

4-Bromo-5-methyl-3-hydroxypyridine is used in various chemical synthesis and reactions. One example is the creation of 3-hydroxypyridine derivatives through successive 1,3-dipolar and Michael addition reactions. These reactions are thermally reversible, and 4-bromo-3-hydroxypyridine can be prepared by adduct bromination followed by retro-addition. This process demonstrates the compound's utility in complex organic synthesis (Banerji et al., 1977).

2. Tautomerism Studies

The compound plays a role in studying the tautomerism of hydroxypyridines. For instance, research on bromination of 2,4-dihydroxypyridine and its derivatives has shown that bromine enters specific positions during the bromination process, indicating the tautomeric structures of these substances (Kolder & Hertog, 2010).

3. Catalysis Research

4-Bromo-5-methyl-3-hydroxypyridine is also relevant in catalysis research. For example, it's involved in the Cu-catalyzed N- and O-arylation of hydroxypyridines, where copper-based catalysts are used to achieve N-arylations of hydroxypyridines and O-arylations of hydroxypyridines with aryl bromides and iodides (Altman & Buchwald, 2007).

4. Ligand Synthesis

It also finds applications in the synthesis of ligands. Research describes the synthesis of ligands starting from compounds like 5′-methyl-6-bromo-2,2′-bipyridine, a closely related compound. These ligands are particularly well-suited for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).

5. Crystal Structure Analysis

The compound is utilized in crystal structure analysis as well. For instance, studies on the crystal structure of 2-bromo-4-hydroxypyridine, a related compound, reveal insights into hydrogen and halogen bonding, which can be applicable to 4-Bromo-5-methyl-3-hydroxypyridine (Monroe & Turnbull, 2019).

Safety And Hazards

4-Bromo-5-methyl-3-hydroxypyridine may cause skin irritation and serious eye irritation . It is harmful if swallowed or inhaled . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

While specific future directions for 4-Bromo-5-methyl-3-hydroxypyridine are not available, similar compounds have been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . This suggests potential applications in the development of new therapeutic agents.

properties

IUPAC Name

4-bromo-5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-8-3-5(9)6(4)7/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPTWFJAANTNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methylpyridin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-methyl-3-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-methyl-3-hydroxypyridine
Reactant of Route 3
4-Bromo-5-methyl-3-hydroxypyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-5-methyl-3-hydroxypyridine
Reactant of Route 5
Reactant of Route 5
4-Bromo-5-methyl-3-hydroxypyridine
Reactant of Route 6
Reactant of Route 6
4-Bromo-5-methyl-3-hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.